Aluminum hydroxide hydrate

Vue d'ensemble

Description

Il est préféré aux autres alternatives telles que le bicarbonate de sodium car il n'augmente pas le pH de l'estomac au-dessus de 7, ce qui empêche la sécrétion d'un excès d'acide . L'hydroxyde d'aluminium est couramment utilisé pour traiter des affections telles que les ulcères duodénaux, peptiques et gastriques, ainsi que les brûlures d'estomac et la dyspepsie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hydroxyde d'aluminium peut être synthétisé par réaction de sels d'aluminium avec une base. Une méthode courante implique la réaction du chlorure d'aluminium avec l'hydroxyde de sodium :

AlCl3+3NaOH→Al(OH)3+3NaCl

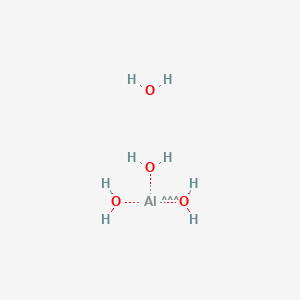

L'hydroxyde d'aluminium précipite hors de la solution et peut être recueilli par filtration {_svg_3}.

Méthodes de production industrielle : Dans les milieux industriels, l'hydroxyde d'aluminium est produit par le procédé Bayer, qui implique l'extraction de l'hydroxyde d'aluminium de la bauxite. La bauxite est d'abord broyée, puis mélangée à de l'hydroxyde de sodium, qui dissout l'hydroxyde d'aluminium. La solution est ensuite refroidie et l'hydroxyde d'aluminium précipite .

Types de réactions :

- L'hydroxyde d'aluminium réagit avec l'acide chlorhydrique dans l'estomac pour former du chlorure d'aluminium et de l'eau :

Neutralisation : Al(OH)3+3HCl→AlCl3+3H2O

L'hydroxyde d'aluminium peut réagir à la fois avec les acides et les bases. En milieu acide, il agit comme une base, et en milieu basique, il agit comme un acide :Réactions amphotères : Al(OH)3+3H+→Al3++3H2O

Al(OH)3+OH−→Al(OH)4−

Réactifs et conditions courants :

Acides : Acide chlorhydrique, acide sulfurique.

Bases : Hydroxyde de sodium, hydroxyde de potassium.

Principaux produits :

Neutralisation : Chlorure d'aluminium, eau.

Réactions amphotères : Ions aluminium, eau et ions tétrahydroxoaluminate.

4. Applications de la recherche scientifique

L'hydroxyde d'aluminium a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme catalyseur en synthèse organique.

Biologie : Employé dans la préparation de vaccins comme adjuvant pour améliorer la réponse immunitaire.

Médecine : Largement utilisé comme antiacide pour traiter les troubles gastro-intestinaux. {_svg_5}

Industrie : Utilisé dans les processus de purification de l'eau et comme ingrédient dans les anti-transpirants et les dentifrices.

5. Mécanisme d'action

L'hydroxyde d'aluminium agit en neutralisant l'acide chlorhydrique dans les sécrétions gastriques, ce qui augmente le pH et inhibe l'action de la pepsine. Le composé est lentement solubilisé dans l'estomac, réagissant avec l'acide chlorhydrique pour former du chlorure d'aluminium et de l'eau . De plus, l'hydroxyde d'aluminium adsorbe la pepsine, réduisant ainsi davantage son activité .

Composés similaires :

Hydroxyde de magnésium : Un autre antiacide qui est souvent combiné à l'hydroxyde d'aluminium pour équilibrer ses effets constipants.

Carbonate de calcium : Un antiacide courant qui agit plus rapidement mais peut provoquer un rebond acide.

Bicarbonate de sodium : Un antiacide efficace mais qui peut augmenter le pH de l'estomac au-dessus de 7, ce qui entraîne une sécrétion excessive d'acide.

Unicité de l'hydroxyde d'aluminium : L'hydroxyde d'aluminium est unique en sa capacité à neutraliser l'acide gastrique sans modifier de manière significative le pH, empêchant ainsi la sécrétion d'un excès d'acide. Sa nature amphotère lui permet de réagir à la fois avec les acides et les bases, ce qui le rend polyvalent dans diverses applications .

Applications De Recherche Scientifique

Flame Retardant Applications

Overview:

Aluminum hydroxide hydrate is extensively used as a flame retardant in numerous materials, including plastics, textiles, and construction materials. When exposed to high temperatures, it releases water vapor, which cools the surrounding area and inhibits flame spread.

Key Uses:

- Plastics and Coatings: Enhances fire resistance in electrical components and building materials.

- Textiles: Incorporated into fabrics to improve fire safety.

- Construction Materials: Used in fireproofing coatings to meet stringent safety standards.

Case Study:

A study demonstrated that incorporating aluminum hydroxide into polyvinyl chloride (PVC) significantly improved its fire-retardant properties, reducing flammability and smoke generation during combustion .

Pharmaceutical Applications

Overview:

In the pharmaceutical industry, this compound serves crucial roles as an antacid and vaccine adjuvant.

Key Uses:

- Antacids: Neutralizes stomach acid to relieve conditions such as heartburn and indigestion.

- Vaccine Adjuvant: Enhances immune response by improving the efficacy of vaccines.

Case Study:

Research published in PubMed highlights the effectiveness of aluminum hydroxide as an adjuvant in vaccines, showing that it significantly boosts the immune response against various pathogens .

Water Treatment

Overview:

this compound is employed in water treatment processes primarily as a coagulant.

Key Uses:

- Coagulation Process: Aids in the removal of suspended particles and impurities from water by forming flocs that encapsulate contaminants for easier removal.

- Precursor for Coagulants: Serves as a precursor for producing aluminum sulfate and polyaluminum chloride used in municipal water treatment facilities.

Case Study:

A comprehensive review indicated that aluminum hydroxide effectively reduces turbidity in drinking water treatment processes, ensuring compliance with health standards .

Industrial Applications

Overview:

Beyond its primary uses, this compound finds applications in various industrial processes.

Key Uses:

- Catalyst Support: Provides a stable surface for catalytic reactions in petrochemical production.

- Filler Material: Enhances the physical properties of rubber and plastics by improving strength and thermal stability.

Case Study:

In a study on catalyst efficiency, aluminum hydroxide was shown to enhance reaction rates in the production of certain chemicals by providing a high surface area for reactions to occur .

Cosmetic and Personal Care Products

Overview:

this compound is utilized in cosmetics for its thickening properties.

Key Uses:

- Thickening Agent: Improves the texture of lotions and creams.

- Stabilizer: Helps stabilize formulations in sunscreens and other personal care products.

Case Study:

Safety assessments have confirmed that aluminum hydroxide is safe for use in cosmetics when applied topically, contributing beneficially to product formulation without adverse effects .

Mécanisme D'action

Algeldrate acts by neutralizing hydrochloric acid in gastric secretions, which increases the pH and inhibits the action of pepsin. The compound is slowly solubilized in the stomach, reacting with hydrochloric acid to form aluminum chloride and water . Additionally, algeldrate adsorbs pepsin, further reducing its activity .

Comparaison Avec Des Composés Similaires

Magnesium hydroxide: Another antacid that is often combined with algeldrate to balance its constipating effects.

Calcium carbonate: A common antacid that acts more rapidly but can cause acid rebound.

Sodium bicarbonate: An effective antacid but can increase the pH of the stomach above 7, leading to excess acid secretion.

Uniqueness of Algeldrate: Algeldrate is unique in its ability to neutralize stomach acid without significantly altering the pH, thus preventing the secretion of excess acid. Its amphoteric nature allows it to react with both acids and bases, making it versatile in various applications .

Activité Biologique

Aluminum hydroxide hydrate, commonly referred to as Al(OH)₃·nH₂O, is an inorganic compound with significant biological implications, particularly in immunology and toxicology. This article explores its biological activity, including its role as an adjuvant in vaccines, its effects on cellular mechanisms, and potential toxicological impacts.

1. Immunological Role as an Adjuvant

This compound is widely used as an adjuvant in vaccines due to its ability to enhance the immune response. Its mechanisms of action include:

- Antigen Adsorption : Aluminum hydroxide increases the adsorption capacity for antigens, promoting prolonged interaction with antigen-presenting cells (APCs). This repository effect allows for a sustained immune response by delaying the consumption of antigens .

- Inflammatory Response Activation : The compound activates the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This response is crucial for initiating adaptive immunity .

- Th2 Cell Activation : Studies indicate that aluminum hydroxide can stimulate T helper 2 (Th2) cell responses, promoting immunoglobulin E (IgE) production, which is essential in allergic responses .

| Mechanism | Description |

|---|---|

| Antigen Adsorption | Enhances interaction with APCs for prolonged immune stimulation |

| Cytokine Secretion | Activates NLRP3 inflammasome; increases IL-1β and IL-18 levels |

| Th2 Activation | Stimulates IgE production through Th2 cell responses |

2. Toxicological Effects

While this compound has beneficial uses in immunology, it also poses potential toxicological risks. Research indicates that chronic exposure can lead to various health issues:

- Histological Damage : Long-term oral administration has been shown to cause inflammation and histological damage in organs such as the liver and kidneys. Specifically, it promotes steatosis in the liver and reduces glomerular density in the kidneys .

- Gastrointestinal Impact : Studies have reported villi shortening in the small intestine following aluminum hydroxide exposure, indicating potential gastrointestinal toxicity .

- Systemic Inflammation : Chronic exposure results in systemic inflammation characterized by altered levels of cytokines like CCL-2 and IL-10 across different tissues .

Table 2: Toxicological Findings Associated with this compound

| Organ/System | Observed Effect | Reference |

|---|---|---|

| Liver | Steatosis and inflammation | |

| Kidneys | Decreased glomerular density | |

| Small Intestine | Villi shortening | |

| Systemic | Altered cytokine levels (CCL-2, IL-10) |

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Immunogenicity Studies : Eisenbarth et al. demonstrated that aluminum hydroxide enhances humoral adaptive immune responses through its action on dendritic cells and inflammasomes .

- Chronic Exposure Research : A study involving chronic oral administration of aluminum hydroxide showed significant histopathological changes in mice, linking long-term exposure to systemic inflammation and organ damage .

- Inflammation Mechanisms : Kuroda et al. found that aluminum hydroxide particles could activate macrophages and induce pro-inflammatory cytokine secretion, further elucidating its role in immune modulation .

4. Conclusion

This compound serves dual roles in biological systems as both an effective vaccine adjuvant and a potential toxicant. Its ability to modulate immune responses through various mechanisms highlights its importance in immunology. However, caution is warranted regarding its toxicological profile, particularly with chronic exposure leading to systemic inflammation and organ damage.

Propriétés

IUPAC Name |

aluminum;trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKVLBUSSNXMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.019 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-44-5 | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALGELDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.